molecular formula C15H14ClN3O2 B12687354 Glycine, N-(2-benzoyl-4-chlorophenyl)-, hydrazide CAS No. 111044-20-3

Glycine, N-(2-benzoyl-4-chlorophenyl)-, hydrazide

Cat. No.: B12687354
CAS No.: 111044-20-3
M. Wt: 303.74 g/mol
InChI Key: KONLDBGNSFLMBT-UHFFFAOYSA-N
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Description

Glycine, N-(2-benzoyl-4-chlorophenyl)-, hydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a glycine moiety attached to a benzoyl and chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(2-benzoyl-4-chlorophenyl)-, hydrazide typically involves the reaction of N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide with hydrazine hydrate. The reaction is carried out in ethanol as a solvent, and the mixture is heated under reflux conditions . The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(2-benzoyl-4-chlorophenyl)-, hydrazide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Glycine, N-(2-benzoyl-4-chlorophenyl)-, hydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Glycine, N-(2-benzoyl-4-chlorophenyl)-, hydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of key enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide
  • N-(2-benzoyl-4-chlorophenyl)-2-aminobenzophenone
  • N-(2-benzoyl-4-chlorophenyl)-2-dibutylamino-acetamide

Uniqueness

Glycine, N-(2-benzoyl-4-chlorophenyl)-, hydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydrazide moiety allows for unique reactivity and potential biological activity compared to other similar compounds.

Properties

CAS No.

111044-20-3

Molecular Formula

C15H14ClN3O2

Molecular Weight

303.74 g/mol

IUPAC Name

2-(2-benzoyl-4-chloroanilino)acetohydrazide

InChI

InChI=1S/C15H14ClN3O2/c16-11-6-7-13(18-9-14(20)19-17)12(8-11)15(21)10-4-2-1-3-5-10/h1-8,18H,9,17H2,(H,19,20)

InChI Key

KONLDBGNSFLMBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NCC(=O)NN

Origin of Product

United States

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